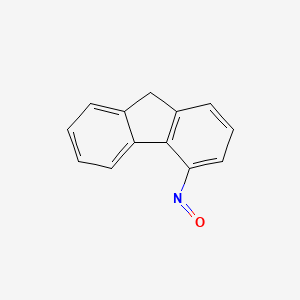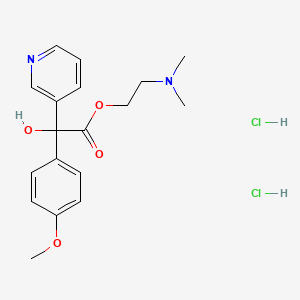![molecular formula C9H14O B14705809 1,5-Dimethylbicyclo[3.2.0]heptan-6-one CAS No. 13747-87-0](/img/structure/B14705809.png)
1,5-Dimethylbicyclo[3.2.0]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which consists of two fused rings. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one can be synthesized through several methods. One common synthetic route involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using specific reducing agents such as alcohol dehydrogenase from Thermoanaerobium brockii . Another method includes the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes ensure high enantiomeric excess and yield, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols, such as 6S-alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Alcohols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dimethylbicyclo[3.2.0]heptan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structure.
Mécanisme D'action
The mechanism of action of 1,5-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include enzymatic reduction and oxidation, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-:
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has an additional methylene group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific arrangement of methyl groups and the ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
13747-87-0 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1,5-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H14O/c1-8-4-3-5-9(8,2)7(10)6-8/h3-6H2,1-2H3 |
Clé InChI |
AVONBUIYVZUQGR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1(C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



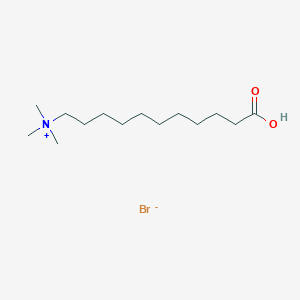
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
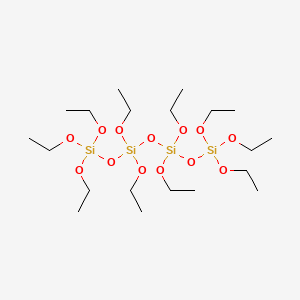
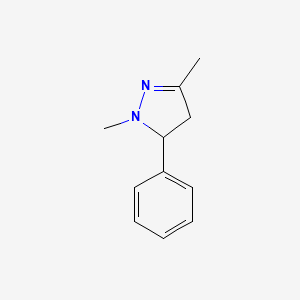
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
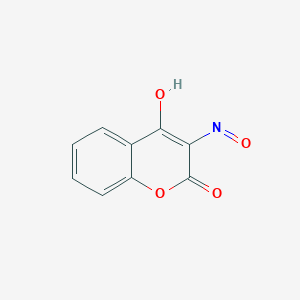
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
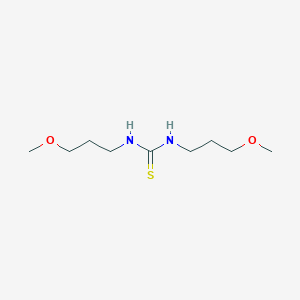
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
